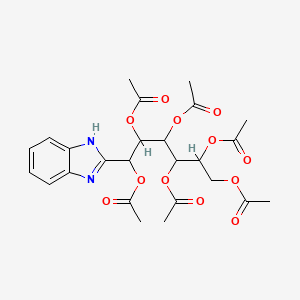
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol is a synthetic compound that combines a hexitol backbone with benzimidazole functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol typically involves the following steps:
Protection of Hexitol: The hexitol is first protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step ensures that all hydroxyl groups are converted to acetate esters.
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and a suitable carboxylic acid or aldehyde under acidic conditions.
Coupling Reaction: The protected hexitol and the benzimidazole moiety are then coupled using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the acetylation and coupling steps, as well as advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol can undergo various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Free hexitol with hydroxyl groups.
Oxidation: Oxidized benzimidazole derivatives.
Substitution: Functionalized benzimidazole-hexitol derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with metabolic diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering multiple functionalization sites.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, while the hexitol backbone can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexa-O-acetyl-L-iditol: Similar in structure but lacks the benzimidazole moiety.
1,2,3,4,5,6-Hexa-O-acetyl-D-glucitol: Another hexitol derivative with different stereochemistry.
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole, which lack the hexitol backbone.
Uniqueness
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol is unique due to the combination of a hexitol backbone with a benzimidazole ring. This dual functionality allows for diverse applications and interactions, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
7150-94-9 |
|---|---|
Formule moléculaire |
C25H30N2O12 |
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
[2,3,4,5,6-pentaacetyloxy-6-(1H-benzimidazol-2-yl)hexyl] acetate |
InChI |
InChI=1S/C25H30N2O12/c1-12(28)34-11-20(35-13(2)29)21(36-14(3)30)22(37-15(4)31)23(38-16(5)32)24(39-17(6)33)25-26-18-9-7-8-10-19(18)27-25/h7-10,20-24H,11H2,1-6H3,(H,26,27) |
Clé InChI |
BLEBKZBLEMTVLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(C(C(C(C1=NC2=CC=CC=C2N1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



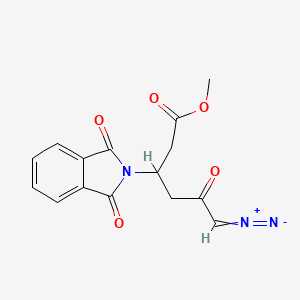
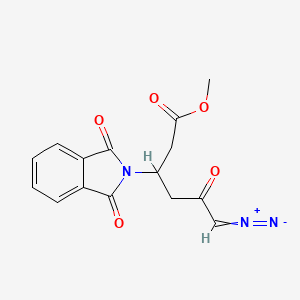

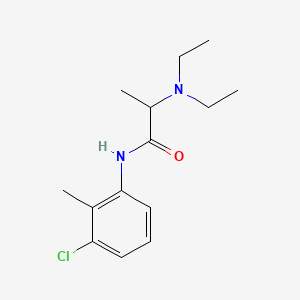




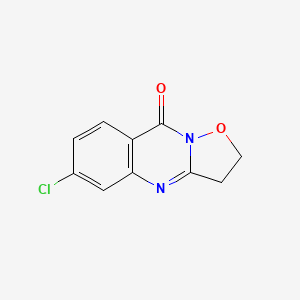

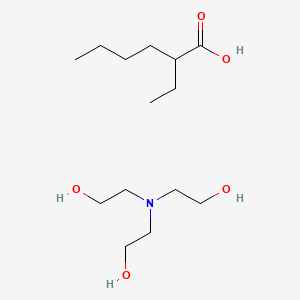

![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
